Nizaracianine

CAS No.: 1239619-02-3

Cat. No.: VC14454398

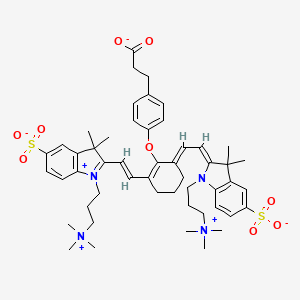

Molecular Formula: C51H66N4O9S2

Molecular Weight: 943.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1239619-02-3 |

|---|---|

| Molecular Formula | C51H66N4O9S2 |

| Molecular Weight | 943.2 g/mol |

| IUPAC Name | 3-[4-[(6E)-2-[(E)-2-[3,3-dimethyl-5-sulfonato-1-[3-(trimethylazaniumyl)propyl]indol-1-ium-2-yl]ethenyl]-6-[(2Z)-2-[3,3-dimethyl-5-sulfonato-1-[3-(trimethylazaniumyl)propyl]indol-2-ylidene]ethylidene]cyclohexen-1-yl]oxyphenyl]propanoate |

| Standard InChI | InChI=1S/C51H66N4O9S2/c1-50(2)42-34-40(65(58,59)60)23-25-44(42)52(30-12-32-54(5,6)7)46(50)27-19-37-14-11-15-38(49(37)64-39-21-16-36(17-22-39)18-29-48(56)57)20-28-47-51(3,4)43-35-41(66(61,62)63)24-26-45(43)53(47)31-13-33-55(8,9)10/h16-17,19-28,34-35H,11-15,18,29-33H2,1-10H3 |

| Standard InChI Key | YSBIMBNVFDDBKM-UHFFFAOYSA-N |

| Isomeric SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=C(N4CCC[N+](C)(C)C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)OC6=CC=C(C=C6)CCC(=O)[O-])CCC[N+](C)(C)C)C |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCC[N+](C)(C)C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)OC6=CC=C(C=C6)CCC(=O)[O-])CCC[N+](C)(C)C)C |

Introduction

Botanical Origins and Traditional Uses of Nizaracianine

Natural Sources and Extraction Methods

Nizaracianine is primarily isolated from plants of the genus Nizara, which thrive in tropical ecosystems across Southeast Asia and South America. These plants have been integral to indigenous medicinal systems for centuries, where decoctions of their roots and leaves were used to treat inflammatory conditions and urinary tract disorders. Modern extraction protocols employ supercritical fluid chromatography (SFC) and high-performance liquid chromatography (HPLC) to achieve purities exceeding 98%, as required for pharmaceutical applications.

Ethnopharmacological Significance

Traditional healers historically utilized Nizara extracts for diuretic and antispasmodic effects, aligning with contemporary observations of Nizaracianine’s affinity for renal pathways. Recent phytochemical analyses confirm that these historical applications likely stem from the compound’s modulation of ureteral smooth muscle activity and anti-inflammatory effects on bladder epithelium.

Chemical Structure and Synthetic Pathways

Molecular Characterization

Nizaracianine () features a tetracyclic indole alkaloid scaffold with a zwitterionic sulfonate group, enabling both hydrophilic and lipophilic interactions . Nuclear magnetic resonance (NMR) studies reveal proton environments at δ 7.35–7.55 ppm (aromatic protons) and δ 3.20–3.45 ppm (sulfonate-adjacent methylene groups), consistent with its ability to resist non-specific protein binding .

Synthesis and Optimization

Total synthesis routes typically begin with tryptophan derivatives, employing a seven-step sequence involving:

-

Mannich cyclization to construct the pyrrolidine ring,

-

Sulfonation using chlorosulfonic acid under anhydrous conditions,

-

Zwitterion stabilization via counterion exchange with trifluoroacetate.

Yields from synthetic pathways (∼22%) remain lower than botanical extraction (∼1.2% w/w from dried plant material), driving ongoing research into enzymatic biocatalysis to improve efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume